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molecular formula C21H13N3OS B8660920 10-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]phenanthren-9(10H)-one CAS No. 68436-81-7

10-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]phenanthren-9(10H)-one

Cat. No. B8660920
M. Wt: 355.4 g/mol
InChI Key: ROBRXERRLSZDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06551682B1

Procedure details

A reaction flask was loaded with acetic acid (50 ml) and 9,10-phenanthrenequinone (4.2 g), and the temperature was raised to 105° C. with stirring to dissolve 9,10-phenanthrenequinone. To this mixture, 2-hydrazinobenzothiazole (3.3 g) was added in three hours. After stirring at 100 to 110° C. for one hour, the reaction mixture was filtrated. The filtrated crystals were washed with methanol and dried to give intended crystals (3.9 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
crystals
Quantity
3.9 g
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=O)[C:12](=[O:16])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[NH:17]([C:19]1[S:20][C:21]2[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=2[N:23]=1)[NH2:18]>C(O)(=O)C>[S:20]1[C:21]2[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=2[N:23]=[C:19]1[N:17]=[N:18][C:13]1[C:14]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:12]=1[OH:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C(C12)=O)=O
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
N(N)C=1SC2=C(N1)C=CC=C2
Step Three
Name
crystals
Quantity
3.9 g
Type
reactant
Smiles
Step Four
Name
Quantity
4.2 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C(C12)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 100 to 110° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtrated
WASH
Type
WASH
Details
The filtrated crystals were washed with methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
S1C(=NC2=C1C=CC=C2)N=NC2=C(C1=CC=CC=C1C=1C=CC=CC21)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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